molecular formula C13H20N2 B11814142 1-Methyl-3-(p-tolyl)piperidin-3-amine

1-Methyl-3-(p-tolyl)piperidin-3-amine

Cat. No.: B11814142
M. Wt: 204.31 g/mol
InChI Key: OZDGCDZLUCZQBA-UHFFFAOYSA-N
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Description

1-Methyl-3-(p-tolyl)piperidin-3-amine is a piperidine derivative featuring a methyl group at the nitrogen atom (position 1) and a p-tolyl (4-methylphenyl) group at position 3 of the piperidine ring, with an amine moiety also located at position 3. This structural arrangement confers unique physicochemical and pharmacological properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-methyl-3-(4-methylphenyl)piperidin-3-amine

InChI

InChI=1S/C13H20N2/c1-11-4-6-12(7-5-11)13(14)8-3-9-15(2)10-13/h4-7H,3,8-10,14H2,1-2H3

InChI Key

OZDGCDZLUCZQBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCN(C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(p-tolyl)piperidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of p-tolylmagnesium bromide with 1-methylpiperidin-3-one, followed by reductive amination . The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of 1-Methyl-3-(p-tolyl)piperidin-3-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(p-tolyl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-Methyl-3-(p-tolyl)piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(p-tolyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Differences

  • Synthetic Routes : Reductive amination using titanium(IV) isopropoxide or sodium triacetoxyborohydride is common for introducing amine groups . In contrast, sulfonylation (e.g., morpholine sulfonyl derivatives) modifies solubility .
  • Pharmacological Activity : Trifluoromethylpyridine-containing analogs exhibit strong receptor-binding affinity due to electron-withdrawing groups, while p-tolyl derivatives may favor aryl hydrocarbon receptor interactions .

Physicochemical Properties

  • Boiling Point and Solubility : Piperidin-3-amines with bulky substituents (e.g., trifluoromethylpyridine) have higher molecular weights (>500 g/mol) and lower aqueous solubility. The p-tolyl derivative’s predicted boiling point (~375°C) aligns with pyrazole-based analogs (), though experimental validation is needed .
  • pKa : The amine group in 1-Methyl-3-(p-tolyl)piperidin-3-amine likely has a pKa ~3.8–4.2, similar to pyrazol-5-amine derivatives, enabling pH-dependent ionization .

Biological Activity

1-Methyl-3-(p-tolyl)piperidin-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology.

Preliminary studies suggest that 1-Methyl-3-(p-tolyl)piperidin-3-amine interacts with various biological targets, influencing several pathways. Notably, it has been shown to inhibit the enzyme lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation by demethylating histones. The binding mode of this compound to LSD1 has been elucidated through X-ray crystallography, revealing that it occupies multiple binding pockets within the enzyme's active site, stabilizing the interaction through polar and nonpolar interactions .

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds, including 1-Methyl-3-(p-tolyl)piperidin-3-amine, exhibit significant antimicrobial properties. In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1-Methyl-3-(p-tolyl)piperidin-3-amine showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

Case Studies

  • LSD1 Inhibition : A study investigating the crystal structure of LSD1 in complex with various inhibitors highlighted the binding affinity of 1-Methyl-3-(p-tolyl)piperidin-3-amine. The compound's ability to inhibit LSD1 suggests potential applications in cancer therapy, as LSD1 is implicated in tumor progression .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results indicated that these derivatives could serve as lead compounds for developing new antibiotics, particularly due to their activity against resistant bacterial strains .

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